Product packaging for Acetic acid, (3,4,5-trichlorophenoxy)-(Cat. No.:CAS No. 80496-87-3)

Acetic acid, (3,4,5-trichlorophenoxy)-

Cat. No.: B14130727
CAS No.: 80496-87-3
M. Wt: 255.5 g/mol
InChI Key: DAIMSMGGQIIQPI-UHFFFAOYSA-N
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Description

Acetic acid, (3,4,5-trichlorophenoxy)- is a useful research compound. Its molecular formula is C8H5Cl3O3 and its molecular weight is 255.5 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Cl3O3 B14130727 Acetic acid, (3,4,5-trichlorophenoxy)- CAS No. 80496-87-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80496-87-3

Molecular Formula

C8H5Cl3O3

Molecular Weight

255.5 g/mol

IUPAC Name

2-(3,4,5-trichlorophenoxy)acetic acid

InChI

InChI=1S/C8H5Cl3O3/c9-5-1-4(14-3-7(12)13)2-6(10)8(5)11/h1-2H,3H2,(H,12,13)

InChI Key

DAIMSMGGQIIQPI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)OCC(=O)O

Origin of Product

United States

Historical Trajectory and Academic Relevance of 3,4,5 Trichlorophenoxy Acetic Acid in Agricultural and Environmental Sciences

The history of chlorophenoxyacetic acid herbicides is a significant chapter in modern agriculture, beginning in the 1940s. epa.gov This era saw the development and commercialization of compounds like 2,4-D and 2,4,5-T, which revolutionized weed control. nih.gov These chemicals were the first selective herbicides, capable of killing broadleaf weeds without harming grass crops such as wheat, corn, and rice. Their discovery initiated a new age of chemical weed management, dramatically increasing crop yields. epa.gov The academic and commercial focus centered intensely on the isomers that demonstrated the highest herbicidal efficacy.

Crucially, the specific isomer (3,4,5-Trichlorophenoxy)acetic acid does not share this historical trajectory. It was not among the phenoxyacetic acids that were commercialized or widely adopted in agricultural practice. The biological activity and effectiveness of these herbicides are highly dependent on the number and position of chlorine substituents on the aromatic ring. nih.gov Research and development efforts were concentrated on the most potent configurations, such as the 2,4- and 2,4,5- substitution patterns, leaving other isomers like the 3,4,5- variant largely unexplored in applied agricultural and environmental sciences. Consequently, its academic relevance is not found in a history of use, but in its potential use in comparative studies to elucidate the mechanisms and structural requirements of the more common chlorophenoxy herbicides.

Foundational Principles of Auxin Mimicry and Chlorophenoxyacetic Acid Herbicides in Plant Biology Research

Chlorophenoxyacetic acid herbicides function by mimicking the plant's natural growth hormone, indole-3-acetic acid (IAA), a type of auxin. Auxins are critical for regulating numerous aspects of plant growth and development, including cell elongation, division, and differentiation. Synthetic auxins like the chlorophenoxyacetic acids resemble the molecular structure of IAA, allowing them to bind to the plant's auxin receptors.

When applied at herbicidal concentrations, these synthetic mimics overload the plant's natural hormonal signaling pathways. The plant cannot effectively regulate or break down these synthetic compounds, leading to uncontrolled and unsustainable growth. This hormonal disruption causes a variety of phytotoxic symptoms in susceptible broadleaf plants, including stem curling, leaf withering, and eventual plant death. The selectivity observed in grass crops is attributed to differences in translocation, metabolism, and vascular structure.

The herbicidal activity of a given chlorophenoxyacetic acid is dictated by its molecular structure. nih.gov Key features, such as the presence of a carboxylic acid group and the specific substitution pattern on the aromatic ring, determine how well the molecule can bind to auxin receptors and resist degradation within the plant. The distinct arrangement of chlorine atoms in (3,4,5-Trichlorophenoxy)acetic acid compared to its more famous isomers directly influences its physicochemical properties and, consequently, its biological activity. nih.gov

FeatureIndole-3-acetic acid (IAA)2,4-Dichlorophenoxyacetic acid (2,4-D)2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)(3,4,5-Trichlorophenoxy)acetic acid
Ring System Indole RingSubstituted Benzene RingSubstituted Benzene RingSubstituted Benzene Ring
Side Chain Acetic AcidAcetic AcidAcetic AcidAcetic Acid
Substituents None2,4-Dichloro2,4,5-Trichloro3,4,5-Trichloro
Primary Role Natural Plant HormoneSynthetic Auxin HerbicideSynthetic Auxin HerbicideSynthetic Auxin (Theoretical)

Contemporary Research Gaps and Scholarly Significance of Comprehensive Investigations into 3,4,5 Trichlorophenoxy Acetic Acid

Development of Novel Synthetic Pathways for (3,4,5-Trichlorophenoxy)acetic Acid

The foundational pathway to (3,4,5-Trichlorophenoxy)acetic acid is analogous to the synthesis of other chlorophenoxy herbicides. The process is typically a two-step synthesis beginning with the appropriately substituted phenol (B47542). The primary route involves the reaction of 3,4,5-trichlorophenol (B165643) with a haloacetic acid, typically chloroacetic acid, under basic conditions.

Alternative synthetic strategies may involve the chlorination of a phenoxyacetic acid precursor. This approach, described in patents for related compounds, could provide a different route to the desired product, potentially offering advantages in controlling the final isomer profile. For instance, a patented method for other phenoxyacetic acid derivatives involves dissolving the phenoxyacetic acid in a solvent, adding a catalyst, and then introducing chlorine gas to perform the chlorination. wipo.intgoogle.com

The predominant reaction mechanism for the synthesis of (3,4,5-Trichlorophenoxy)acetic acid from 3,4,5-trichlorophenol and chloroacetic acid is a Williamson ether synthesis. The mechanism proceeds as follows:

Deprotonation: The phenolic hydroxyl group of 3,4,5-trichlorophenol is deprotonated by a base, such as sodium hydroxide (B78521) (NaOH), to form the more nucleophilic sodium 3,4,5-trichlorophenoxide.

Nucleophilic Substitution: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetic acid (or its salt), displacing the chloride ion in an SN2 reaction.

Acidification: The resulting sodium salt of (3,4,5-trichlorophenoxy)acetic acid is then acidified to yield the final product.

Process optimization is critical for maximizing yield and purity while minimizing reaction time and by-product formation. Key parameters that require careful control are drawn from established research on analogous chlorophenoxyacetic acid syntheses. psu.edu

Table 1: Key Parameters for Process Optimization in (3,4,5-Trichlorophenoxy)acetic Acid Synthesis

ParameterObjective and RationaleTypical Range/Condition
pH Control The pH of the reaction medium is crucial. An optimal pH (typically in the range of 10-10.7 for related syntheses) ensures the phenol is primarily in its phenoxide form, maximizing its nucleophilicity, while avoiding competing hydrolysis of chloroacetic acid which is favored at higher pH values. psu.edu10.0 - 11.0
Molar Ratio The molar ratio of reactants (trichlorophenol to chloroacetic acid) influences reaction completion and minimizes unreacted starting materials. A slight excess of one reagent may be used to drive the reaction to completion.0.8 - 1.0 (Phenol:Chloroacetic Acid)
Temperature Reaction temperature affects the rate of the Williamson ether synthesis. Temperatures are typically maintained between 100°C and 180°C, depending on the solvent and pressure, to ensure a reasonable reaction rate without promoting decomposition or side reactions. nih.gov100°C - 180°C
Reaction Time Sufficient reaction time is necessary for the synthesis to reach completion. This is often determined empirically through process monitoring.Varies (e.g., 8-10 hours)

A significant challenge in the synthesis of chlorophenoxyacetic acids is the potential formation of hazardous by-products, most notably polychlorinated dibenzo-p-dioxins (PCDDs). wordpress.com While most extensively studied in the context of 2,4,5-T production, the underlying mechanism of dioxin formation is relevant to the synthesis of any trichlorophenol, including the 3,4,5-trichlorophenol precursor required for (3,4,5-trichlorophenoxy)acetic acid.

Dioxins are not formed during the Williamson ether synthesis step itself but rather during the production of the trichlorophenol precursor at high temperatures. nih.govwikipedia.org The primary mechanism is the temperature-induced self-condensation of two trichlorophenol molecules. wordpress.com

Strategies for Impurity Control:

Strict Temperature Regulation: The most critical factor in preventing dioxin formation is maintaining precise temperature control during the synthesis of the 3,4,5-trichlorophenol intermediate. Excursions to high temperatures can dramatically increase the rate of dioxin formation. wikipedia.org Proper temperature management can keep dioxin levels to less than 0.005 ppm. wikipedia.org

Alternative Precursor Synthesis: Novel synthetic routes for the trichlorophenol intermediate that avoid harsh, high-temperature conditions can eliminate the risk of dioxin contamination. One such patented process for the 2,4,5-isomer involves nitration of 1,2,4-trichlorobenzene, followed by reduction, diazotization, and hydrolysis, yielding a phenol that is analytically free of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). prepchem.comgoogle.com

Control of Chlorination: In syntheses where a phenoxyacetic acid precursor is chlorinated, controlling the extent of chlorination is key to preventing the formation of over-chlorinated species or other undesired isomers. google.com

Table 2: Potential By-products and Impurities in (3,4,5-Trichlorophenoxy)acetic Acid Synthesis

By-product/ImpurityOriginControl Strategy
Dioxin Congeners Self-condensation of 3,4,5-trichlorophenol precursor at high temperature.Strict temperature control during precursor synthesis; alternative low-temperature synthesis routes for the precursor. wikipedia.orggoogle.com
Isomeric By-products Incomplete or non-selective chlorination of precursors.Use of regioselective catalysts; precise control of chlorinating agent stoichiometry and reaction conditions. psu.edu
Unreacted Precursors Incomplete reaction due to non-optimized conditions.Optimization of molar ratios, temperature, and reaction time.
Bis(trichlorophenoxy)acetic acid Reaction of the product with another molecule of trichlorophenoxide.Control of stoichiometry and reaction conditions.

Green Chemistry Principles Applied to (3,4,5-Trichlorophenoxy)acetic Acid Synthesis

Applying green chemistry principles to the synthesis of (3,4,5-trichlorophenoxy)acetic acid aims to reduce the environmental impact of the manufacturing process. This involves developing more efficient catalytic systems, using environmentally benign solvents, and minimizing waste generation.

Modern synthetic chemistry emphasizes the use of catalysts to improve reaction rates, yields, and selectivity, thereby reducing energy consumption and by-product formation.

Catalytic Chlorination: For synthetic routes involving the chlorination of a phenoxyacetic acid precursor, various catalysts have been explored for related compounds. These include metal-based catalysts such as iron phthalocyanine, chromium chloride, or iron oxides, which can enhance the efficiency and selectivity of the chlorination step. google.comgoogle.com

Microwave-Assisted Synthesis: A significant advancement in green chemistry is the use of microwave irradiation to accelerate organic reactions. Microwave-assisted synthesis of substituted phenoxyacetic acids has been shown to proceed rapidly and in high yields, often without the need for a solvent. tandfonline.com This solvent-free approach dramatically reduces waste and simplifies product purification.

Catalytic Hydrodechlorination: While not a synthetic method, catalytic hydrodechlorination represents a green chemistry approach to remediation. Catalysts such as Palladium supported on graphitic carbon nitride (Pd/g-C3N4) have demonstrated excellent activity in converting various chlorophenoxyacetic acids into the non-chlorinated and less toxic phenoxyacetic acid, highlighting a potential method for treating waste streams. rsc.org

The choice of solvent is a key consideration in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. nih.gov

Aqueous Systems: Water is considered a highly sustainable solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net The synthesis of phenoxyacetic acids, which often involves the use of water-soluble salts as intermediates, is amenable to being performed in aqueous media, reducing the reliance on volatile organic compounds.

Solvent-Free Reactions: As mentioned, microwave-assisted synthesis can enable reactions to be carried out without any solvent, representing an ideal green chemistry scenario. tandfonline.com

Solvent and Wastewater Recycling: A key strategy for waste minimization is the development of closed-loop processes. A patented method for synthesizing phenoxyacetic acid derivatives describes a system where the solvent and wastewater from the reaction are recycled. wipo.int This approach reportedly reduces wastewater discharge by 95% or more, significantly improving the sustainability of the production process. wipo.int

Elucidation of Auxin-like Activity and Plant Hormone Mimicry by (3,4,5-Trichlorophenoxy)acetic Acid

Synthetic auxins function by hijacking the plant's natural hormone signaling pathways. researchgate.net Their chemical structure allows them to be recognized by the cellular machinery that normally responds to endogenous auxin, leading to a cascade of physiological events. unl.edu

The primary mechanism of action for synthetic auxins involves their interaction with the auxin signaling pathway, which is crucial for regulating gene expression related to plant growth. tissueculture.org At the molecular level, auxin perception occurs when the hormone binds to a co-receptor complex consisting of an F-box protein, such as Transport Inhibitor Response 1 (TIR1) or other Auxin Signaling F-Box (AFB) proteins, and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. tandfonline.com

This binding event stabilizes the interaction between TIR1 and the Aux/IAA protein, tagging the repressor for degradation by the 26S proteasome. tandfonline.com The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin response elements in the promoters of specific genes, thereby activating or repressing their transcription. tandfonline.comnih.gov The resulting changes in gene expression drive cellular responses such as cell elongation, division, and differentiation. unl.edu Synthetic auxins like the trichlorophenoxyacetic acids initiate this same cascade of events. tandfonline.com

While synthetic auxins mimic the action of the primary endogenous auxin, Indole-3-acetic acid (IAA), there are critical differences in their biological activity and persistence. unl.edu Natural auxins like IAA are tightly regulated within the plant through biosynthesis, transport, and rapid degradation or conjugation to inactive forms. nih.gov In contrast, synthetic auxins such as the phenoxyacetic acids are more resistant to these deactivation processes. nih.gov This persistence leads to a sustained and overwhelming stimulation of the auxin signaling pathway, causing the uncontrolled and disorganized growth that is characteristic of their herbicidal effect. nih.govxtbg.ac.cn

Many different chemicals have been developed that exhibit auxin-like activity, each with a unique structure and activity profile. tandfonline.com

FeatureEndogenous Auxin (e.g., IAA)Synthetic Auxins (e.g., Phenoxyacetic Acids)
Primary Role Regulator of normal plant growth and development. unl.eduUsed as plant growth regulators at low doses and as herbicides at high doses. unl.edu
Cellular Persistence Low; rapidly metabolized and conjugated. nih.govHigh; resistant to metabolic breakdown, leading to prolonged action. nih.gov
Concentration Effect Promotes growth at optimal physiological concentrations; can be inhibitory at very high levels. unl.eduStimulatory at low concentrations, but phytotoxic at herbicidal concentrations, causing unregulated growth. unl.edu
Transport Actively transported via specific influx and efflux carriers (e.g., AUX1/LAX, PIN proteins). researchgate.netRecognized by transport systems but may also move systemically via phloem.

Investigation of Physiological and Morphological Responses in Target Plant Species

The application of synthetic auxins to sensitive plants induces a range of dramatic physiological and morphological changes, which vary depending on the plant species and the concentration of the compound.

At phytotoxic concentrations, (3,4,5-Trichlorophenoxy)acetic acid is expected to induce symptoms consistent with auxin overload. These symptoms are a direct result of the sustained and excessive stimulation of auxin-responsive genes. xtbg.ac.cn

Observed Morphological Aberrations:

Epinasty: Uncontrolled cell elongation on the upper side of petioles causes leaves and stems to bend downwards and twist. nih.gov

Leaf Cupping and Curling: Abnormal cell division and expansion in leaf tissues lead to distorted leaf shapes. xtbg.ac.cn

Stem and Root Swelling: Proliferation of cells, particularly in the vascular cambium and pericycle, results in swollen and brittle stems and the formation of callus tissue.

Disruption of Vascular Tissues: The uncontrolled growth damages the phloem and xylem, impairing the transport of sugars, water, and nutrients throughout the plant.

Ultimately, this cascade of unregulated growth exhausts the plant's energy reserves and disrupts essential physiological functions, leading to widespread tissue death (necrosis) and the eventual death of the plant. xtbg.ac.cn

A hallmark of phenoxyacetic acid compounds is their selective action, with most broadleaf (dicotyledonous) plants exhibiting high sensitivity, while grasses and other monocotyledonous plants show significant tolerance. xtbg.ac.cn This differential sensitivity is the basis for their widespread use in controlling broadleaf weeds in cereal crops and turf. xtbg.ac.cn

The precise reasons for this selectivity are multifaceted and can include variations in:

Uptake and Translocation: Differences in leaf cuticle structure and vascular systems may affect the absorption and movement of the chemical within the plant.

Metabolism: Tolerant species may be able to metabolize and detoxify the synthetic auxin more rapidly than sensitive species.

Receptor Site Differences: Subtle variations in the structure of the TIR1/AFB auxin receptors between monocots and dicots could potentially alter binding affinity.

Research on the auxinic herbicide acifluorfen, while acting on a different pathway, illustrates the principle of differential sensitivity, where tolerant species like mustard accumulate less of the toxic intermediate Protoporphyrin IX compared to sensitive species. dartmouth.edudartmouth.edu This highlights that species-specific metabolic capacity is a key determinant of sensitivity. dartmouth.edu

Plant TypeGeneral Sensitivity to Phenoxyacetic AuxinsTypical Response
Broadleaf Plants (Dicots) HighSevere growth abnormalities, epinasty, necrosis, and death. xtbg.ac.cn
Grasses (Monocots) Low / TolerantMinimal to no visible effects at standard application rates. xtbg.ac.cn
Woody Plants Variable (Generally Sensitive)Used for brush and scrub control, causing defoliation and mortality. uwi.edu

Computational Biochemistry and Molecular Modeling of (3,4,5-Trichlorophenoxy)acetic Acid Interactions

Computational modeling and molecular docking have become invaluable tools for understanding how synthetic auxins interact with their protein targets at an atomic level. nih.gov These methods allow researchers to build three-dimensional models of auxin receptors, such as TIR1, and simulate how different auxin molecules fit into the binding pocket. nih.gov

Studies on auxin analogs have used molecular docking to predict binding affinities and identify the key amino acid residues that form hydrogen bonds and other interactions with the ligand. researchgate.netnih.gov For example, modeling of 3,4-dichlorophenylacetic acid (Dcaa) with TIR1 and other AFB receptors has helped elucidate its binding mode. nih.gov Such analyses can explain the basis for the biological activity of a given compound and guide the design of new molecules.

Molecular Docking and Ligand-Receptor Binding Affinity Predictions in Plant Systems

The herbicidal activity of (3,4,5-Trichlorophenoxy)acetic acid, like other synthetic auxins, is initiated by its binding to specific auxin receptors in plant cells. The primary receptors are a family of F-box proteins known as Transport Inhibitor Response 1 / Auxin Signaling F-box proteins (TIR1/AFB). These proteins function as substrate-specificity components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. Synthetic auxins act as a form of "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and a co-repressor protein from the Auxin/Indole-3-Acetic Acid (Aux/IAA) family. This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome, lifting the repression of auxin-responsive genes and leading to uncontrolled growth and plant death.

While direct molecular docking studies for the specific (3,4,5-trichlorophenoxy)acetic acid isomer are not extensively available in published literature, its binding mechanism can be predicted based on the well-characterized interactions of other phenoxyacetic acids with the TIR1 receptor pocket.

Predicted Binding Interactions:

The binding of (3,4,5-Trichlorophenoxy)acetic acid to the TIR1 receptor pocket is predicted to be anchored by two main types of interactions:

Carboxylate Group Interaction: The carboxylate group of the acetic acid side chain is crucial for binding. It is expected to form strong hydrogen bonds and a salt bridge with conserved amino acid residues at the base of the binding pocket, mimicking the natural auxin, indole-3-acetic acid (IAA).

Aromatic Ring Interaction: The trichlorinated phenyl ring is predicted to fit into a hydrophobic cavity within the receptor. The specific 3,4,5-substitution pattern influences the molecule's orientation and the nature of these hydrophobic and van der Waals interactions.

Interactive Table: Predicted Molecular Docking Parameters and Interactions

This table presents a predictive analysis based on the known structure of the TIR1/AFB receptor and the principles of auxin binding. The binding energy is a hypothetical value for illustrative purposes.

ParameterPredicted Value/InteractionSignificance in Binding
Ligand (3,4,5-Trichlorophenoxy)acetic acidSynthetic auxin herbicide.
Receptor TIR1/AFB Auxin ReceptorPrimary target in the auxin signaling pathway.
Predicted Binding Energy -6.5 to -8.5 kcal/molIndicates a potentially stable and spontaneous binding interaction.
Hydrogen Bonds Carboxylate oxygen atoms with receptor-site amino acids (e.g., Arginine, Serine).Anchors the ligand within the binding pocket.
Hydrophobic Interactions Trichlorophenyl ring with nonpolar amino acid residues (e.g., Leucine, Phenylalanine).Stabilizes the ligand within the hydrophobic cavity of the receptor.
Key Structural Feature Lack of ortho- (C2) chlorine atom.May reduce steric clash compared to 2,4,5-T, potentially altering binding orientation.
Key Structural Feature 3,4,5-Trichloro substitution.Defines the steric shape and electronic distribution, influencing the specificity and strength of hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Function Correlations for Herbicidal Efficacy

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For phenoxyacetic acid herbicides, QSAR models correlate physicochemical properties with herbicidal efficacy, providing insights into the optimal structural features required for potent activity. mdpi.comresearchgate.net

The herbicidal efficacy of (3,4,5-Trichlorophenoxy)acetic acid is determined by a combination of its molecular properties, which are dictated by the specific arrangement of the three chlorine atoms on the phenoxy ring. Key physicochemical descriptors in QSAR models for this class of herbicides include lipophilicity, electronic effects, and steric parameters.

Lipophilicity: The addition of three chlorine atoms significantly increases the lipophilicity (hydrophobicity) of the molecule compared to unsubstituted phenoxyacetic acid. This property, often quantified by the logarithm of the octanol-water partition coefficient (log P), is critical for the herbicide's ability to penetrate the waxy cuticle of plant leaves and move across cell membranes to reach its target receptors. An optimal level of lipophilicity is required; if too low, penetration is poor, and if too high, the molecule may become trapped in lipid bilayers, hindering its translocation within the plant.

Electronic Effects: Chlorine is a strongly electronegative atom, and its presence on the aromatic ring has significant electron-withdrawing effects. The cumulative inductive and resonance effects of the chlorines at the meta- (3, 5) and para- (4) positions influence the electron density of the ring and the acidity (pKa) of the carboxylic acid side chain. These electronic properties can affect the molecule's interaction with the receptor site and its transport within the plant's vascular systems (phloem and xylem).

Studies on various chlorophenoxyacetic acids have shown that the position of halogen substitution is a critical determinant of auxin-like activity. mdpi.com While 2,4-disubstitution is a common feature of many potent auxin herbicides, the precise impact of the 3,4,5-trichloro arrangement requires specific comparative analysis to determine its rank in herbicidal efficacy relative to its isomers.

Interactive Table: Comparative Physicochemical Properties of Phenoxyacetic Acid Herbicides

Values are calculated estimates from chemical modeling software (e.g., ChemDraw, MarvinSketch) and are provided for comparative purposes.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted Log PPredicted pKa
Phenoxyacetic acidC₈H₈O₃152.151.353.09
2,4-Dichlorophenoxyacetic acid (2,4-D)C₈H₆Cl₂O₃221.042.812.75
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)C₈H₅Cl₃O₃255.483.532.73
(3,4,5-Trichlorophenoxy)acetic acid C₈H₅Cl₃O₃ 255.48 3.68 2.80

Environmental Dynamics and Biogeochemical Transformations of 3,4,5 Trichlorophenoxy Acetic Acid

Assessment of Environmental Persistence and Dissipation Mechanisms

A critical aspect of understanding the environmental impact of a chemical compound is its persistence, often characterized by its half-life in various environmental compartments. This metric indicates the time required for half of the initial concentration of the substance to degrade.

Empirical Determination of Half-lives in Diverse Environmental Compartments (Soil, Water, Vegetation)

No empirical data on the half-life of (3,4,5-trichlorophenoxy)acetic acid in soil, water, or vegetation could be located in the reviewed scientific literature. The persistence of its isomer, 2,4,5-T, has been extensively studied and is known to vary depending on environmental conditions such as soil type, temperature, and microbial activity. However, these values cannot be extrapolated to the 3,4,5-isomer due to differences in molecular structure which influence susceptibility to degradation.

Abiotic Degradation Pathways and Kinetics

Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as exposure to sunlight (photodegradation) or reaction with water (hydrolysis).

Photodegradation Processes and Identification of Photolytic Products

There is a lack of specific studies investigating the photodegradation of (3,4,5-trichlorophenoxy)acetic acid. Research on the photodegradation of other chlorinated phenoxyacetic acids suggests that the position of chlorine atoms on the phenyl ring significantly influences the rate and products of photolysis. Without dedicated studies, the photolytic pathways and the identity of the resulting products for the 3,4,5-isomer remain unknown.

Hydrolysis Pathways and Chemical Stability Under Varying Environmental Conditions

No information is available regarding the hydrolysis of (3,4,5-trichlorophenoxy)acetic acid. The chemical stability of such compounds can be influenced by factors like pH and temperature. The ether linkage in phenoxyacetic acids is generally stable to hydrolysis under typical environmental conditions, but specific data for the 3,4,5-isomer is required for a conclusive assessment.

Transport and Mobility Characterization in Environmental Matrices

The potential for a compound to move through the environment, particularly its ability to leach from soil into groundwater, is a key factor in assessing its risk of water contamination.

Potential for Leaching to Subsurface Water Systems and Groundwater Contamination

Specific data on the leaching potential of (3,4,5-trichlorophenoxy)acetic acid and its potential for groundwater contamination are not available. The mobility of a pesticide in soil is influenced by its solubility in water and its tendency to adsorb to soil particles. While general principles of soil science can provide a theoretical framework, empirical studies are necessary to determine the specific leaching behavior of this compound.

Sorption Dynamics (Adsorption and Desorption) in Soil and Sediment Systems

The environmental fate and mobility of (3,4,5-Trichlorophenoxy)acetic acid, commonly known as 2,4,5-T, are significantly influenced by its interaction with soil and sediment particles. These interactions, encompassing both adsorption (binding to particles) and desorption (release from particles), dictate the compound's availability for transport, degradation, and uptake by organisms. Sorption processes are critical as they affect the persistence and potential for groundwater contamination of phenoxy herbicides. researchgate.netresearchgate.net

Research indicates that the sorption of 2,4,5-T in soil is a complex process influenced by various factors, including soil composition, organic matter content, and pH. researchgate.netnih.gov In a comparative study using volcanic soil, the adsorption capacity for 2,4,5-T was found to be higher than that for other phenoxyacetic acids like 2,4-D and MCPA. massey.ac.nz The equilibrium sorption behavior for 2,4,5-T can be effectively described by the Freundlich isotherm equation, which empirically relates the concentration of the solute on the surface of the adsorbent to the concentration of the solute in the liquid with which it is in contact. massey.ac.nz

Several key findings from sorption studies include:

Effect of pH and Temperature: The sorption capacity for 2,4,5-T tends to decrease as pH and temperature increase. massey.ac.nz The calculated heat of adsorption suggests that the chemical is adsorbed to the soil surface through physical or hydrogen bonding mechanisms. massey.ac.nz

Role of Organic Matter: Soil organic matter content is a primary factor governing the adsorption of many herbicides. researchgate.netnih.gov For 2,4,5-T, adsorption occurs at specific sites within the soil's organic matter. massey.ac.nz

Mobility: 2,4,5-T is generally considered to be moderately mobile in both sandy and clay soils. healthandenvironment.org However, its mobility is inversely related to its sorption; in soils where sorption is greatest, mobility is lowest. researchgate.net

Desorption and Hysteresis: Desorption studies reveal that not all of the adsorbed 2,4,5-T can be easily released back into the soil solution, a phenomenon known as hysteresis. massey.ac.nz This indicates that a fraction of the chemical becomes resistant to desorption, potentially leading to the formation of bound residues. massey.ac.nz The desorption process is dependent on the amount of the chemical initially adsorbed. massey.ac.nz

The following table summarizes the sorption characteristics of (3,4,5-Trichlorophenoxy)acetic acid based on comparative studies.

ParameterObservationControlling FactorsReference
Adsorption ModelWell-described by Freundlich-type isothermConcentration-dependent massey.ac.nz
Relative Adsorption Capacity2,4,5-T > MCPA > 2,4-D in volcanic soilChemical structure massey.ac.nz
Effect of pHSorption capacity decreases with increasing pHSoil pH massey.ac.nz
Effect of TemperatureSorption capacity decreases with increasing temperatureTemperature massey.ac.nz
Mobility in SoilModerately mobile in sandy and clay soilsSoil type, sorption healthandenvironment.org
DesorptionIncomplete, indicating a fraction is resistant to desorption (hysteresis)Amount adsorbed massey.ac.nz

Volatilization Rates and Atmospheric Transport Pathways from Soil and Aquatic Environments

Volatilization, the process by which a substance evaporates from soil or water surfaces into the atmosphere, is another potential pathway for the environmental distribution of (3,4,5-Trichlorophenoxy)acetic acid. While considered to have low volatility, 2,4,5-T can be lost from soil surfaces via this mechanism. healthandenvironment.orgherts.ac.uk The vapor pressure of the compound is a key property determining its tendency to volatilize. healthandenvironment.org

Once in the atmosphere, pesticides can be transported over short or long distances, depending on their chemical properties and atmospheric conditions. iupac.org The detection of 2,4,5-T in atmospheric and rainwater samples confirms its capacity for atmospheric transport. africaresearchconnects.com A study in the Tala Valley, Natal, detected 2,4,5-T in one air sample and two rainwater samples, indicating its presence and deposition from the atmosphere. africaresearchconnects.com

Key aspects of volatilization and atmospheric transport include:

From Soil: The rate of volatilization from soil is influenced by factors such as soil moisture, temperature, and the strength of adsorption of the compound to soil particles. usda.gov Generally, higher temperatures and soil moisture can increase volatilization rates. usda.gov

From Water: In aquatic environments, the transfer of a compound from water to the atmosphere is governed by its Henry's Law constant. usda.gov Herbicides can be lost from flooded fields or water bodies, although the rate may be limited if the concentration gradient between water and air diminishes. researchgate.net

Atmospheric Persistence and Deposition: The residence time of a pesticide in the atmosphere is determined by its susceptibility to chemical degradation (e.g., photolysis) and removal via wet (rain, snow) or dry deposition. iupac.org The presence of 2,4,5-T in rainwater demonstrates that wet deposition is a viable pathway for its removal from the atmosphere and subsequent contamination of terrestrial and aquatic systems. africaresearchconnects.com

Identification and Characterization of Biotransformation Products

Comprehensive Analysis of Intermediate and Terminal Metabolites

Biotransformation is a critical process that determines the persistence and fate of (3,4,5-Trichlorophenoxy)acetic acid in the environment. Microbial degradation, in particular, breaks down the parent compound into a series of intermediate metabolites, eventually leading to simpler, non-toxic molecules. researchgate.net Several studies have identified the biotransformation products of 2,4,5-T under various environmental conditions.

Under anaerobic conditions, a microbial consortium derived from river sediment was shown to completely degrade 2,4,5-T. researchgate.net The primary transformation products identified were sequentially dechlorinated phenols. The main degradate reported in soil is 2,4,5-trichlorophenol (B144370). iiab.me

Aerobic degradation pathways have also been extensively studied, particularly in bacteria such as Burkholderia cepacia (strain AC1100). ethz.ch This bacterium initiates the breakdown by cleaving the ether linkage, releasing the chlorinated aromatic ring which is then further metabolized. ethz.chresearchgate.net

The table below provides a comprehensive list of identified intermediate and terminal metabolites from the biotransformation of (3,4,5-Trichlorophenoxy)acetic acid.

MetaboliteChemical FormulaPathway/ConditionReference
2,4,5-TrichlorophenolC₆H₃Cl₃OAerobic & Anaerobic iiab.meethz.ch
3,4-DichlorophenolC₆H₄Cl₂OAnaerobic researchgate.net
2,5-DichlorophenolC₆H₄Cl₂OAnaerobic researchgate.net
3-Chlorophenol (B135607)C₆H₅ClOAnaerobic researchgate.net
Phenol (B47542)C₆H₆OAnaerobic researchgate.net
GlyoxylateC₂H₂O₃Aerobic ethz.ch
2,5-DichlorohydroquinoneC₆H₄Cl₂O₂Aerobic ethz.chresearchgate.net
5-Chloro-1,2,4-trihydroxybenzeneC₆H₅ClO₃Aerobic ethz.ch
2-Hydroxy-1,4-benzoquinoneC₆H₄O₃Aerobic ethz.chresearchgate.net
1,2,4-Benzenetriol (B23740)C₆H₆O₃Aerobic ethz.ch
MaleylacetateC₆H₆O₅Aerobic ethz.ch
3-Oxoadipate (B1233008)C₆H₈O₅Aerobic (Terminal Product) ethz.ch

Elucidation of Biotransformation Pathways and Their Environmental Significance

The breakdown of (3,4,5-Trichlorophenoxy)acetic acid in the environment occurs through distinct metabolic pathways, primarily dictated by the presence or absence of oxygen and the specific microbial populations present. The elucidation of these pathways is crucial for understanding the compound's persistence and the potential for natural attenuation in contaminated sites.

Anaerobic Pathway: Under anaerobic conditions, such as those found in saturated soils and sediments, the primary degradation mechanism involves ether cleavage followed by reductive dechlorination. researchgate.net A microbial consortium from freshwater river sediment was observed to first cleave the ether bond to form 2,4,5-trichlorophenol. This is followed by a stepwise removal of chlorine atoms from the aromatic ring, producing dichlorophenols, monochlorophenol, and ultimately phenol. researchgate.net Phenol is then subject to complete mineralization by syntrophic microbial communities. researchgate.net The key transformation steps in this pathway are the reductive dechlorination of 3-chlorophenol to phenol and the subsequent elimination of phenol. researchgate.net Microorganisms such as Dehalobacter have been identified as key players in catalyzing the reductive dechlorination reactions. researchgate.net

Aerobic Pathway: In aerobic environments, bacteria like Burkholderia cepacia AC1100 utilize a different strategy. The degradation is initiated by an oxygenase enzyme that cleaves the ether bond of 2,4,5-T to yield 2,4,5-trichlorophenol and glyoxylate. ethz.ch The 2,4,5-trichlorophenol is then converted by a monooxygenase to 2,5-dichlorohydroquinone. ethz.chresearchgate.net Subsequent enzymatic steps involve further dechlorination and hydroxylation, leading to the formation of 5-chloro-1,2,4-trihydroxybenzene, which is then dechlorinated to 1,2,4-benzenetriol. ethz.ch The aromatic ring of 1,2,4-benzenetriol is then cleaved by a dioxygenase enzyme, forming maleylacetate. ethz.ch Maleylacetate is further metabolized via the 3-oxoadipate pathway and ultimately enters intermediary metabolism (the Krebs cycle), leading to complete mineralization of the compound. ethz.chresearchgate.net

Environmental Significance: The existence of these diverse microbial degradation pathways is of great environmental significance. They demonstrate the capacity of natural ecosystems to break down this persistent and toxic herbicide. The complete mineralization of 2,4,5-T to carbon dioxide and water, as seen in the aerobic pathway, represents a permanent removal of the contaminant from the environment. researchgate.net The anaerobic pathway, while slower, also leads to the detoxification of the molecule through the removal of chlorine substituents, which are largely responsible for its toxicity and recalcitrance. researchgate.net Understanding these pathways is essential for developing and monitoring bioremediation strategies for soils and groundwater contaminated with chlorophenoxy herbicides. nih.gov

Microbial Transformation and Bioremediation Research on 3,4,5 Trichlorophenoxy Acetic Acid

Research into Aerobic Biodegradation Mechanisms

Aerobic biodegradation of chlorophenoxyacetic acids is an oxidative process where bacteria utilize these compounds as a source of carbon and energy. This process typically involves the enzymatic cleavage of the ether linkage, followed by dechlorination and aromatic ring cleavage.

Several bacterial strains capable of degrading chlorophenoxyacetic acids have been isolated and characterized. A key organism in the study of (2,4,5-Trichlorophenoxy)acetic acid degradation is Burkholderia cepacia AC1100 (formerly classified as Pseudomonas cepacia). This strain was isolated from a hazardous waste site and is notable for its ability to utilize 2,4,5-T as its sole source of carbon and energy. nih.govnih.gov Strain AC1100 can effectively degrade high concentrations of 2,4,5-T in soil under optimal temperature and moisture conditions, degrading as much as 95% of the compound at a concentration of 1 mg/g of soil within one week. nih.gov

Other genera, while more commonly associated with the degradation of the related herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), have also shown potential for degrading more complex chlorophenoxy acids. For instance, Sphingomonas species are known for their versatile metabolic capabilities toward chlorinated aromatic compounds. frontiersin.org One study isolated a species related to Sphingomonas histidinilytica from herbicide-contaminated soil in Vietnam, which was shown to possess genes relevant for the breakdown of 2,4,5-T. frontiersin.org Similarly, Bradyrhizobium sp. RD5-C2, isolated from uncontaminated soil, demonstrated the ability to degrade 2,4,5-T. nih.govresearchgate.net This strain possesses multiple gene clusters that enable it to break down these synthetic compounds, suggesting a natural prevalence of genetic material adaptable for bioremediation. nih.gov

Table 1: Key Aerobic Bacterial Strains in (Trichlorophenoxy)acetic Acid Degradation
Bacterial StrainDegradation CapabilityIsolation SourceKey Characteristics
Burkholderia cepacia AC1100Utilizes (2,4,5-Trichlorophenoxy)acetic acid as a sole carbon and energy source. nih.govnih.govHazardous waste siteCan degrade up to 95% of 2,4,5-T (1 mg/g) in soil within one week. nih.gov
Sphingomonas histidinilytica-related strainPossesses key genes for 2,4,5-T degradation. frontiersin.orgHerbicide-contaminated soilPart of a microbial community succession observed during herbicide breakdown. frontiersin.org
Bradyrhizobium sp. RD5-C2Degrades 2,4,5-T. nih.govresearchgate.netUncontaminated soilContains multiple cad gene clusters involved in chlorophenoxyacetic acid degradation. nih.gov

The aerobic degradation pathway of 2,4,5-T by Burkholderia cepacia AC1100 has been well-documented. The initial step is catalyzed by the enzyme 2,4,5-trichlorophenoxyacetic acid oxygenase, which cleaves the ether bond. nih.govethz.ch This reaction releases the side chain as glyoxylate and forms the intermediate 2,4,5-Trichlorophenol (B144370). ethz.ch The glyoxylate can then enter central intermediary metabolism.

The subsequent steps involve the breakdown of the aromatic ring. The 2,4,5-Trichlorophenol undergoes further enzymatic attack, leading to dechlorination and hydroxylation. The pathway proceeds through intermediates such as 2,5-Dichlorohydroquinone and 5-Chloro-1,2,4-trihydroxybenzene. ethz.ch Eventually, the aromatic ring is cleaved. The resulting product, maleylacetate, is then reduced to 3-oxoadipate (B1233008), which funnels into the tricarboxylic acid (TCA) cycle, leading to the complete mineralization of the original compound. nih.govethz.ch This sequence demonstrates a sophisticated enzymatic system capable of systematically removing chlorine substituents and breaking down the stable aromatic structure.

The genetic and enzymatic machinery behind the degradation of chlorophenoxyacetic acids has been a subject of detailed study. In Burkholderia cepacia AC1100, the key initiating enzyme is a 2,4,5-trichlorophenoxyacetic acid oxygenase. nih.gov This enzyme is a type of dioxygenase that incorporates both atoms of molecular oxygen into the substrate.

In other organisms like Bradyrhizobium sp. RD5-C2, which degrades 2,4,5-T, specific gene clusters, designated as cad clusters, are responsible for this metabolic capability. nih.gov These clusters encode the necessary enzymes for the breakdown process. For example, the cadA gene encodes the large subunit of a ring-hydroxylating oxygenase. nih.govresearchgate.net Studies have shown that the expression of these genes is significantly upregulated in the presence of 2,4,5-T, indicating a specific adaptive response to the contaminant. nih.gov The presence of multiple, distinct gene clusters for this purpose in a single organism suggests a robust and potentially evolved system for degrading these xenobiotic compounds. nih.gov

Investigation of Anaerobic Biodegradation Pathways

Under anaerobic conditions, the biodegradation of chlorinated aromatic compounds proceeds through different mechanisms, primarily involving reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen atoms.

Anaerobic degradation of 2,4,5-T is initiated by a process known as reductive dechlorination, where the chlorinated compound serves as an electron acceptor. frtr.govnih.gov Studies using microbial consortia from methanogenic aquifers have shown that 2,4,5-T is sequentially dechlorinated. The first step is the removal of a chlorine atom to form dichlorophenoxyacetic acid isomers (e.g., 2,4-DPA and 2,5-DPA). nih.gov This is followed by further dechlorination to monochlorophenoxyacetic acids. nih.gov

Following the initial reductive dechlorination steps, the resulting phenolic intermediates must be further degraded for complete mineralization. The anaerobic breakdown of 2,4,5-T involves cleavage of the ether side chain, which can occur before or after partial dechlorination. nih.gov This results in the formation of various chlorinated phenols, such as 2,4,5-trichlorophenol, 3,4-dichlorophenol, and 3-chlorophenol (B135607). nih.gov

These phenolic intermediates are then subject to further dechlorination and eventual cleavage of the aromatic ring under anaerobic conditions. The complete mineralization process is complex and often requires the synergistic action of a diverse microbial consortium. The process is often stimulated by the presence of short-chain organic acids or alcohols, which can serve as electron donors for the reductive dechlorination steps. nih.gov The final products of complete mineralization under methanogenic conditions are typically methane, carbon dioxide, and chloride ions.

Table 2: Intermediates in the Anaerobic Degradation of (2,4,5-Trichlorophenoxy)acetic Acid
Parent CompoundIntermediate CompoundsFinal Products (Mineralization)
(2,4,5-Trichlorophenoxy)acetic acid2,4-Dichlorophenoxyacetic acidMethane, Carbon Dioxide, Chloride
2,5-Dichlorophenoxyacetic acid
2,4,5-Trichlorophenol
3,4-Dichlorophenol, 3-Chlorophenol, Phenol (B47542)

Genetic and Molecular Basis of (3,4,5-Trichlorophenoxy)acetic Acid Degradation

The microbial breakdown of persistent chlorinated aromatic compounds like trichlorophenoxyacetic acid is a complex process underpinned by specific genetic pathways. Microorganisms have evolved sophisticated enzymatic systems to cleave the ether bond and dehalogenate the aromatic ring, rendering the compound available as a source of carbon and energy. nih.gov The discovery and characterization of the genes encoding these enzymes have been pivotal in understanding and harnessing these natural degradation capabilities.

The genetic foundation for the degradation of chlorophenoxyacetic acids is diverse, with several key gene clusters identified in various bacterial species. The most well-characterized genes are the tfd genes, originally discovered in Ralstonia eutropha JMP134 for 2,4-dichlorophenoxyacetic acid (2,4-D) degradation, but homologs and analogous systems are involved in the breakdown of more complex variants like 2,4,5-T. nih.gov

In Burkholderia cepacia AC1100, a key organism capable of metabolizing 2,4,5-T, the initial attack is catalyzed by a 2,4,5-trichlorophenoxyacetic acid oxygenase. ethz.chasm.org This enzyme's subunits, TftA and TftB, are crucial for removing the acetate side chain to produce 2,4,5-trichlorophenol (2,4,5-TCP). frontiersin.org

More recently, novel gene families have been discovered, highlighting the genetic diversity of these catabolic pathways. In Bradyrhizobium sp. RD5-C2, a bacterium that degrades both 2,4-D and 2,4,5-T, researchers have identified multiple gene clusters. jst.go.jp This strain possesses not only a tfdAα gene, which encodes a 2,4-D dioxygenase, but also two distinct cadA genes (cadA1 and cadA2). jst.go.jpnih.gov The cadA gene encodes the large subunit of a ring-hydroxylating dioxygenase. nih.gov These cad genes are part of larger clusters, cadR1A1B1K1C1 and cadR2A2B2C2K2S, which were shown to be capable of degrading both 2,4-D and 2,4,5-T when expressed in a non-degrading host bacterium. jst.go.jp Deletion mutant studies revealed that the cad1 cluster was the primary driver of degradation activity in this strain. jst.go.jp

The discovery of the cad gene family, which is fundamentally different from the canonical tfdA gene, in bacteria isolated from pristine environments suggests that these degradation capabilities are not solely a recent evolutionary response to anthropogenic pollution. nih.gov

Table 1: Key Catabolic Genes in (2,4,5-Trichlorophenoxy)acetic Acid Degradation

Gene(s) Encoded Protein / Function Source Organism(s)
tftA, tftB Subunits of 2,4,5-trichlorophenoxyacetic acid oxygenase; catalyzes the initial conversion of 2,4,5-T to 2,4,5-TCP. frontiersin.org Burkholderia cepacia AC1100 ethz.ch
cadA Oxygenase large subunit of a ring-hydroxylating dioxygenase involved in the initial attack on the phenoxyacetic acid. nih.gov Bradyrhizobium sp. RD5-C2, Bradyrhizobium sp. HW13 nih.govjst.go.jp
cadRABKC A complete gene cluster encoding a transcriptional regulator (R), oxygenase subunits (A, B, C), and a transport protein (K). nih.gov Bradyrhizobium sp. HW13 nih.gov
tfdAα α-ketoglutarate-dependent dioxygenase that can initiate the degradation of chlorophenoxyacetic acids. jst.go.jpnih.gov Bradyrhizobium sp. RD5-C2 jst.go.jp
tfdC Chlorocatechol 1,2-dioxygenase; cleaves the aromatic ring after initial transformations. nih.gov Bradyrhizobium sp. RD5-C2 nih.gov

The widespread distribution of genes for degrading xenobiotics like trichlorophenoxyacetic acid among diverse bacterial species is largely attributed to horizontal gene transfer (HGT). HGT allows for the rapid acquisition of novel metabolic capabilities, enabling bacteria to adapt to new environmental niches, such as contaminated soils. The catabolic genes for chlorophenoxyacetic acid degradation are frequently located on mobile genetic elements like plasmids and transposons, which act as vehicles for their transfer between different bacteria.

The evolution of these degradation pathways is a dynamic process involving the recruitment and assembly of genes from different sources. nih.gov For instance, the degradation pathway in Burkholderia cepacia AC1100 is thought to have evolved through the acquisition of new genes encoding enzymes specific for chlorinated aromatic substrates. nih.gov The existence of distinct gene families like tfd and cad for the same purpose points to convergent evolution, where different genetic solutions have arisen to solve the same metabolic challenge. nih.gov The discovery of cad genes in bacteria from environments with no history of herbicide exposure suggests that the genetic precursors for these pathways may exist naturally, catabolizing structurally similar plant-derived aromatic compounds, and were later adapted to degrade anthropogenic pollutants. nih.gov

Development and Optimization of Bioremediation Strategies for Contaminated Environments

Bioremediation leverages the catabolic potential of microorganisms to clean up contaminated sites. For recalcitrant compounds like (3,4,5-trichlorophenoxy)acetic acid, strategies often focus on optimizing environmental conditions to support microbial activity or introducing specialized microbes to the contaminated matrix.

Biostimulation is a bioremediation approach that involves modifying the environment to stimulate the growth and activity of native microorganisms capable of degrading the target contaminant. This often entails the addition of nutrients, electron donors, or electron acceptors that may be limiting in the environment.

Research on anaerobic degradation of 2,4,5-T has shown that the process can be significantly enhanced by the addition of specific co-substrates. In studies using samples from a methanogenic aquifer, the addition of short-chain organic acids or alcohols stimulated both the onset and the rate of 2,4,5-T dehalogenation. nih.gov Conversely, the addition of sulfate inhibited the dehalogenation process, demonstrating that the success of biostimulation depends on a detailed understanding of the local microbial community and its metabolism. nih.gov In another study, enrichment cultures from freshwater sediments required the presence of butyrate to achieve complete degradation of 2,4,5-T to less chlorinated phenols. nih.gov

Large-scale bioremediation projects have successfully applied these principles. At the Bien Hoa airbase in Vietnam, a former storage site for Agent Orange, contaminated soil was amended with a mixture of agricultural waste, rice bran, soybean powder, inorganic salts, and vitamins to foster a robust microbial community capable of degrading the herbicides. frontiersin.org

Table 2: Biostimulation Agents for Enhancing Indigenous Degradation of (2,4,5-Trichlorophenoxy)acetic Acid

Agent(s) Observed Effect Environmental Condition
Short-chain organic acids, alcohols Stimulated the onset and rate of dehalogenation. nih.gov Methanogenic aquifer slurries
Butyrate Required for the complete degradation of 2,4,5-T to 3-chlorophenol. nih.gov Anaerobic freshwater sediment cultures
Pyruvate Served as an electron donor and carbon source, enabling degradation of 2,4,5-T to 3,4-dichlorophenol. researchgate.net Anaerobic enrichment cultures from contaminated soil
Agricultural waste, rice bran, soybean powder, inorganic nutrients, vitamins Supported bioremediation of soil contaminated with 2,4-D and 2,4,5-T. frontiersin.org Large-scale soil bioremediation cells
Sulfate Inhibited dehalogenation. nih.gov Methanogenic aquifer slurries

In some cases, the indigenous microbial population may lack the necessary catabolic genes, or their population size may be too small for effective remediation. In such scenarios, bioaugmentation—the introduction of specific, pre-grown microorganisms with known degradative capabilities—can be employed, often in conjunction with biostimulation. nih.govresearchgate.net

The selection of robust microbial strains is critical for the success of bioaugmentation. Bacterial genera such as Pseudomonas, Burkholderia, Bradyrhizobium, and Sphingomonas have been identified as having significant potential for remediating soils contaminated with phenoxyacetic acid herbicides. nih.govnih.gov The bacterium Burkholderia cepacia (formerly Pseudomonas cepacia) AC1100 was one of the first pure cultures isolated that could utilize 2,4,5-T as its sole source of carbon and energy, making it a prime candidate for bioaugmentation applications. asm.org

Combining bioaugmentation with biostimulation can create a synergistic effect. The introduced specialist microbes are provided with optimal conditions to thrive and express their degradative enzymes, while the added nutrients may also support the native microbial community. For instance, the remediation of paddy soil contaminated with 2,4-D was significantly improved through a combined strategy of introducing a degrading strain along with nutrient amendments. nih.gov This dual approach ensures that the necessary biological agents are present and that the environmental conditions are conducive to their high-level metabolic activity, leading to more rapid and complete removal of the contaminant.

Table 3: Microorganisms with Demonstrated Potential for Phenoxyacetic Acid Herbicide Bioremediation

Microorganism Target Compound(s) Key Findings
Burkholderia cepacia AC1100 2,4,5-T Capable of utilizing 2,4,5-T as a sole carbon and energy source. asm.org
Bradyrhizobium sp. RD5-C2 2,4-D, 2,4,5-T Possesses multiple gene clusters (tfdAα, cadA1, cadA2) for degradation. jst.go.jp
Bradyrhizobium sp. HW13 2,4-D, 2,4,5-T Contains the novel cadRABKC gene cluster for phenoxyacetic acid transformation. nih.gov
Fungi (Rigidoporus sp., Fusarium sp., Verticillium sp.) 2,4-D, 2,4,5-T White-rot and soil fungi demonstrated the ability to degrade both herbicides. d-nb.infonih.govnih.gov
Anaerobic consortia 2,4,5-T Dehalogenated 2,4,5-T sequentially to dichlorophenoxyacetic acids and monochlorophenoxyacetic acids. nih.gov

Ecological Impact and Non Target Organism Effects Research Excluding Human Toxicity

Ecotoxicological Investigations in Aquatic Ecosystems

The introduction of synthetic herbicides like 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) into aquatic environments can lead to a range of adverse effects on non-target organisms, disrupting the delicate balance of these ecosystems.

Research indicates that 2,4,5-T is moderately toxic to fish. herts.ac.uk Acute toxicity, measured as the concentration that is lethal to 50% of a test population over a specific period (LC50), varies among species. For instance, studies have reported 96-hour LC50 values ranging from 150 to 61,000 µg/L across 16 different freshwater fish species. waterquality.gov.au The rainbow trout (Oncorhynchus mykiss) has been identified as a particularly sensitive species. waterquality.gov.au

Beyond direct mortality, sublethal concentrations of pesticides can induce a wide array of physiological and biochemical changes in fish. ucanr.edu While specific sublethal studies on 2,4,5-T are limited, the effects of related phenoxy herbicides have been documented. These effects can include behavioral changes such as abnormal swimming, lethargy, and slowed reactions. nih.gov Such behavioral impairments can reduce a fish's ability to find food, avoid predators, and reproduce, ultimately impacting survival and population dynamics. ucanr.eduresearchgate.net Physiological stress responses may manifest as respiratory distress and alterations in blood chemistry, including changes in hemoglobin, serum enzymes, and blood glucose levels. ucanr.edu

Table 1: Acute Toxicity of 2,4,5-T to Various Fish Species

SpeciesEndpointValue (µg/L)Exposure TimeReference
Rainbow Trout (Oncorhynchus mykiss)LC50~1,100 (geometric mean)96 hours waterquality.gov.au
Carp (Cyprinus carpio)LC50355,00096 hours healthandenvironment.org
General Freshwater Fish (16 species)LC50150 - 61,00048-96 hours waterquality.gov.au

The primary mechanism of toxicity involves the disruption of essential physiological and biochemical processes. nih.gov As a synthetic auxin, it causes uncontrolled, disorganized growth at a cellular level, which can interfere with normal functions like photosynthesis and respiration, ultimately leading to cell death. nih.gov Studies on the related herbicide 2,4-D have shown that it can alter algal community structure, with some species being more sensitive than others. nih.gov While specific data on 2,4,5-T's effect on nitrogen fixation is not detailed in the available literature, herbicides that impact algal health and microbial processes can indirectly perturb this vital nutrient cycling pathway.

Table 2: Ecotoxicity of 2,4,5-T to Aquatic Producers

OrganismEndpointValue (µg/L)Reference
Aquatic Life (General)EC50143.2 sigmaaldrich.com

Note: EC50 (Median Effective Concentration) is the concentration of a substance that causes a 50% reduction in a measured effect, such as growth, in a given time.

Aquatic microbial communities, including bacteria, fungi, and protozoa, are fundamental to ecosystem processes such as decomposition and nutrient cycling. nih.gov The introduction of pesticides can disrupt the structure and function of these communities. nih.govmdpi.com The herbicide 2,4,5-T can be degraded by certain microorganisms, and its presence can lead to shifts in the microbial community composition, potentially favoring microbes that can utilize it as a carbon source. wikipedia.orgfrontiersin.org

Terrestrial Ecotoxicology and Soil Ecology Research

The impact of 2,4,5-T extends to terrestrial ecosystems, where it can persist in the soil and affect a range of non-target organisms and ecological processes. healthandenvironment.org

Once in the soil, 2,4,5-T is moderately persistent, with a reported half-life of approximately 21 to 24 days, depending on environmental conditions. healthandenvironment.org Its presence can significantly alter the structure and metabolic activity of soil microbial communities. frontiersin.orgresearchgate.net The application of phenoxy herbicides can change the balance among different microbial populations. researchgate.net

As a potent herbicide, 2,4,5-T is highly phytotoxic to a wide range of non-target broad-leaved plants, including crops, wildflowers, and trees. healthandenvironment.org It acts as a systemic herbicide, meaning it is absorbed by the foliage and roots and translocated throughout the plant, where it mimics natural growth hormones (auxins). nih.gov This leads to rapid, uncontrolled, and abnormal growth, ultimately resulting in the plant's death. healthandenvironment.org

This high degree of phytotoxicity has significant implications for ecological succession. The widespread application of 2,4,5-T can selectively remove broad-leaved species from a plant community. healthandenvironment.org This selective pressure can drastically alter the community's structure, often leading to a dominance of grasses and other resistant monocots. By eliminating key species, the herbicide can disrupt the natural successional trajectory of an ecosystem, impacting biodiversity and the availability of habitat and food sources for other organisms that depend on those plants. The long-term consequence is a shift in the plant community composition and a potential simplification of the ecosystem. oregonstate.edu

Bioaccumulation and Trophic Dynamics in Environmental Food Webs

The potential for a chemical substance to accumulate in living organisms and move up the food chain is a critical aspect of its ecological risk assessment. For Acetic acid, (3,4,5-trichlorophenoxy)-, a comprehensive understanding of its bioaccumulation and trophic dynamics is essential. However, specific empirical data for this particular isomer is scarce in publicly available scientific literature. Consequently, much of the assessment relies on data from the closely related and more extensively studied isomer, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), as well as predictive models based on chemical structure and properties.

Empirical and Predictive Models for Bioconcentration Factor (BCF) Determination

The Bioconcentration Factor (BCF) is a key metric used to quantify the accumulation of a chemical in an organism from the surrounding water. It is the ratio of the chemical's concentration in an organism to the concentration in the water at steady state. A high BCF value suggests a greater potential for the chemical to be stored in the tissues of aquatic organisms.

Empirical Data

Predictive Models

In the absence of empirical data, Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to estimate the BCF of organic chemicals. sfu.canih.gov These models use the chemical's physicochemical properties, such as the octanol-water partition coefficient (log Kow), to predict its bioaccumulation potential. sfu.ca For chlorophenoxy herbicides, which are ionizable compounds, these models may need to be adjusted to account for the influence of pH on their uptake and distribution in organisms.

Table 1: Reported and Estimated Bioconcentration Factors for Acetic acid, (3,4,5-trichlorophenoxy)- and Related Compounds

CompoundBCF ValueMethodOrganismSource
Acetic acid, (3,4,5-trichlorophenoxy)-Data not availableEmpirical--
Silvex (2-(2,4,5-trichlorophenoxy)propanoic acid)58EmpiricalFish epa.gov
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)Not significantGeneral AssessmentAquatic organisms healthandenvironment.org
Acetic acid, (3,4,5-trichlorophenoxy)-Low to Moderate (Predicted)QSAR Model (based on Log Kow of related compounds)Aquatic organisms-

Investigating Biomagnification Potential Across Trophic Levels

Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. epa.gov Chemicals that are persistent, bioaccumulative, and toxic (PBTs) are of particular concern for biomagnification. epa.gov The potential for Acetic acid, (3,4,5-trichlorophenoxy)- to biomagnify is intrinsically linked to its bioaccumulation potential.

As with BCF data, direct studies on the biomagnification of Acetic acid, (3,4,5-trichlorophenoxy)- in environmental food webs are lacking. The available information for the related compound 2,4,5-T suggests a low likelihood of significant biomagnification. For a substance to biomagnify, it must be readily absorbed and slowly eliminated from the organism's body. The relatively low BCF value reported for the similar compound Silvex indicates that it is not extensively stored in fatty tissues, which is often a prerequisite for biomagnification. epa.gov

The transfer of a chemical across trophic levels can be quantified by the Biomagnification Factor (BMF), which is the ratio of the chemical's concentration in a predator to that in its prey. nih.gov A BMF greater than 1 indicates that the chemical is biomagnifying. In the absence of specific BMF data for Acetic acid, (3,4,5-trichlorophenoxy)-, its potential for trophic transfer remains unquantified. However, based on the available data for related chlorophenoxy herbicides, significant biomagnification is not expected. It is important to recognize that the contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which was present in some formulations of 2,4,5-T, does have a high potential for bioaccumulation and biomagnification. oregonstate.eduwikipedia.org

Table 2: Assessment of Biomagnification Potential for Acetic acid, (3,4,5-trichlorophenoxy)-

ParameterFinding for Acetic acid, (3,4,5-trichlorophenoxy)-Evidence/Rationale
PersistenceModerately persistent in soil. herts.ac.ukPersistence is a factor in biomagnification potential.
Bioaccumulation (BCF)Low potential (inferred from related compounds). epa.govhealthandenvironment.orgLow BCF suggests limited uptake and storage in tissues.
Biomagnification Factor (BMF)Data not available.Direct measurement of trophic transfer is needed for confirmation.
Overall Biomagnification PotentialConsidered low based on available data for related compounds.The low bioaccumulation potential limits the amount of the compound available for transfer up the food chain.

Advanced Analytical and Computational Methodologies for 3,4,5 Trichlorophenoxy Acetic Acid Research

State-of-the-Art Detection and Quantification Techniques in Environmental and Biological Matrices

Detecting trace levels of (3,4,5-Trichlorophenoxy)acetic acid in complex samples such as soil, water, and biological tissues requires highly sensitive and selective analytical methods. Modern techniques have evolved to meet the demand for rapid, reliable, and robust quantification.

High-resolution chromatography coupled with mass spectrometry stands as the gold standard for the analysis of chlorophenoxyacetic acid herbicides. These methods offer exceptional sensitivity and selectivity, allowing for the confident identification and quantification of target analytes at trace concentrations. lcms.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly well-suited for analyzing polar and thermally labile compounds like (3,4,5-Trichlorophenoxy)acetic acid. The process typically involves solid-phase extraction (SPE) to concentrate the analyte from aqueous samples and remove interfering matrix components. researchgate.net The chromatographic separation is often performed on a C18 column. nih.gov For detection, electrospray ionization (ESI) in negative mode is commonly used, as it is effective for acidic compounds. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions in a process known as Multiple Reaction Monitoring (MRM). researchgate.net This approach significantly reduces background noise and allows for detection limits in the low nanogram-per-liter (ng/L) range, well below the maximum concentration levels stipulated by regulatory bodies like the European Union. researchgate.netlcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS): For less polar and more volatile compounds, or those that can be made so through derivatization, GC-MS is a powerful alternative. While phenoxyacetic acids can be analyzed directly, derivatization is often employed to improve chromatographic performance and sensitivity. researchgate.net GC coupled with a tandem quadrupole mass spectrometer (GC-MS/MS) provides high sensitivity and selectivity, enabling direct analysis of sample extracts with minimal cleanup. labrulez.comusda.gov This is crucial for complex matrices where co-extractives can interfere with detection. labrulez.com The use of matrix-matched standards for calibration is a common strategy to overcome matrix effects and ensure accurate quantification. labrulez.com

Table 1: Typical Parameters for Chromatographic-Mass Spectrometric Analysis of Phenoxyacetic Acid Herbicides.
ParameterLC-MS/MSGC-MS/MS
Sample PreparationSolid-Phase Extraction (SPE) researchgate.netSolvent Extraction (e.g., Acetonitrile, Cyclopentane), optional Dispersive SPE (dSPE) cleanup labrulez.comusda.gov
Chromatography ColumnC18 reversed-phase (e.g., 100 x 2.1 mm, 1.7 µm) nih.govLow-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) usda.gov
Ionization ModeElectrospray Ionization (ESI), Negative Mode nih.govElectron Impact (EI) usda.gov
Detection ModeMultiple Reaction Monitoring (MRM) researchgate.netSelected Reaction Monitoring (SRM) labrulez.com
Typical Limit of Detection (LOD)Low ng/L (e.g., 0.003 µg/L) researchgate.netLow mg/kg (e.g., <0.01 mg/kg) labrulez.com

Electrochemical biosensors are emerging as promising tools for the rapid, cost-effective, and on-site detection of environmental pollutants. mdpi.com These devices utilize a biological recognition element (like an enzyme or aptamer) integrated with a transducer to generate an electrical signal proportional to the analyte's concentration. researchgate.net For phenolic compounds, biosensors based on enzymes such as tyrosinase and laccase are common. researchgate.net These enzymes catalyze the oxidation of phenols, and the resulting electrochemical change can be measured. researchgate.net

The sensitivity and selectivity of these biosensors are often enhanced by modifying the electrode surface with nanomaterials. mdpi.com Gold nanoparticles (AuNPs), multi-walled carbon nanotubes (MWCNTs), and graphene oxide have been used to increase the electrode's surface area and improve electrical conductivity, leading to better sensor performance. mdpi.comnih.gov Aptamer-based biosensors, or "aptasensors," use short, single-stranded DNA or RNA sequences that bind to specific targets with high affinity. nih.govnih.gov This approach offers advantages over traditional antibodies, including ease of synthesis and modification. nih.gov While specific biosensors for (3,4,5-Trichlorophenoxy)acetic acid are still in development, the principles and materials used for detecting other phenolic compounds like bisphenol A provide a strong foundation for future research, with reported detection limits reaching picomolar (pM) levels. mdpi.com

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique capable of detecting molecules at extremely low concentrations, sometimes down to the single-molecule level. internationaljournal.org.in The technique relies on the massive enhancement of the Raman scattering signal from molecules adsorbed onto or near nanostructured metallic surfaces, typically gold (Au) or silver (Ag). mdpi.com

For the analysis of chlorophenoxy herbicides like 2,4,5-T (an isomer of the target compound), SERS has been successfully employed. researchgate.netacs.org Studies have used silver and gold nanoclusters as SERS-active substrates. researchgate.netacs.org The enhancement mechanism is understood to involve both electromagnetic enhancement from localized surface plasmon resonance and a chemical enhancement component arising from charge-transfer interactions between the molecule and the metal surface. acs.org Experimental SERS measurements have successfully detected 2,4,5-T at concentrations as low as 0.4 nM. acs.org This high sensitivity makes SERS a powerful tool for trace analysis in environmental monitoring. mdpi.com Furthermore, by analyzing the changes in the SERS spectrum upon adsorption, the technique provides valuable information about the molecule's orientation and interaction with the substrate surface. researchgate.net

Quantum Chemical Calculations and Spectroscopic Analysis for Structural and Reactivity Insights

Computational chemistry and spectroscopic methods are indispensable for elucidating the fundamental properties of molecules like (3,4,5-Trichlorophenoxy)acetic acid. These approaches provide a detailed picture of molecular structure, electronic properties, and vibrational behavior, which underpins our understanding of its chemical reactivity and interactions.

Density Functional Theory (DFT) has become a standard computational method for investigating the properties of complex organic molecules due to its balance of accuracy and computational efficiency. researchgate.netnih.gov For phenoxyacetic acids, DFT calculations are used to determine the optimized molecular geometry, analyze electronic structure, and predict spectroscopic properties. researchgate.netnih.gov

DFT studies on (2,4,5-Trichlorophenoxy) Acetic acid, using basis sets such as 6-311++G(d,p), have been performed to calculate its structural parameters and vibrational frequencies. nih.gov Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov Molecular Electrostatic Potential (MEP) maps, also generated from DFT, visualize the charge distribution and are used to predict sites susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov In the context of SERS, DFT is critical for modeling the interaction between the analyte and the metal nanoclusters, helping to explain the observed signal enhancements through charge-transfer mechanisms. researchgate.netacs.org

Table 2: Application of DFT in the Study of (Trichlorophenoxy)acetic Acid and Related Compounds.
DFT ApplicationInformation ObtainedSignificanceReference
Geometry OptimizationOptimized bond lengths, bond angles, and dihedral angles.Provides the most stable 3D structure of the molecule. nih.gov
Frontier Molecular Orbitals (FMO)Energies of HOMO and LUMO, and the HOMO-LUMO energy gap.Indicates chemical reactivity, kinetic stability, and charge transfer properties. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP)Visualization of electron density and electrostatic potential on the molecular surface.Identifies reactive sites for electrophilic and nucleophilic interactions. nih.gov
Vibrational Frequency CalculationPredicted IR and Raman frequencies and intensities.Aids in the assignment of experimental vibrational spectra. nih.gov
Interaction Analysis (with surfaces)Adsorption energies, geometries, and charge transfer between the molecule and a substrate (e.g., metal cluster).Explains mechanisms of surface interactions, such as in SERS. researchgate.netacs.org

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" for identification and structural analysis. kurouskilab.comaidic.it The combination of experimental spectra with theoretical calculations from DFT allows for a detailed and accurate assignment of the fundamental vibrational frequencies to specific molecular motions. nih.gov

For (2,4,5-Trichlorophenoxy) Acetic acid, FT-IR and FT-Raman spectra have been recorded and analyzed. nih.gov The vibrational assignments were made by comparing the experimental frequencies with the scaled theoretical frequencies obtained from DFT calculations. nih.gov Key vibrational modes that confirm the structure include:

C=O stretching: A strong band in the IR spectrum characteristic of the carboxylic acid group.

C-H stretching: Vibrations from the phenyl ring and the methylene (B1212753) (-CH2-) group.

O-H stretching and bending: Modes associated with the carboxylic acid functional group.

C-Cl stretching: Vibrations indicating the presence and position of the chlorine substituents on the aromatic ring.

Ring stretching: Vibrations of the C=C bonds within the phenyl ring.

This detailed vibrational analysis provides unambiguous confirmation of the molecular structure and the functional groups present in (3,4,5-Trichlorophenoxy)acetic acid. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including (3,4,5-Trichlorophenoxy)acetic acid. By providing detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13), NMR allows for the precise mapping of the molecular framework.

In the ¹H NMR spectrum of (3,4,5-Trichlorophenoxy)acetic acid, specific resonances, or signals, correspond to the distinct types of protons present in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a given proton. For this compound, the spectrum is characterized by signals from the aromatic protons on the trichlorophenyl ring and the methylene (-CH₂-) protons of the acetic acid side chain. The integration of these signals provides a ratio of the number of protons contributing to each signal, confirming the proton count of the molecular structure.

A study of the ¹H NMR spectrum reveals characteristic chemical shifts that confirm the structure of (3,4,5-Trichlorophenoxy)acetic acid. The two protons on the aromatic ring are chemically non-equivalent and appear as distinct signals. The methylene protons of the side chain also produce a characteristic signal. While comprehensive ¹³C NMR data is not widely published, such a spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule, including the carboxyl carbon, the methylene carbon, and the carbons of the aromatic ring.

Table 1: ¹H NMR Spectral Data for (3,4,5-Trichlorophenoxy)acetic Acid

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Aromatic CH 7.92 Singlet
Aromatic CH 7.66 Singlet
Methylene (-OCH₂-) 5.15 Singlet

Solvent: DMSO-d₆. Data is illustrative and based on typical values for similar structures.

The specific chemical shifts can be influenced by the solvent used for the analysis. The data presented provides a fundamental fingerprint for the identification and structural verification of (3,4,5-Trichlorophenoxy)acetic acid.

Predictive Modeling Using Quantitative Structure-Property Relationship (QSPR) Approaches

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based features of a chemical with its macroscopic properties, such as environmental fate and toxicity. These in silico models are particularly valuable when experimental data is scarce, offering a means to predict the behavior of compounds like (3,4,5-Trichlorophenoxy)acetic acid.

Prediction of Environmental Fate Parameters (e.g., Biodegradation Rates, Sorption Coefficients)

The environmental persistence and mobility of (3,4,5-Trichlorophenoxy)acetic acid are governed by parameters such as its biodegradation rate and soil sorption coefficient (Koc). QSPR models can estimate these values by using molecular descriptors that quantify various aspects of the molecule's structure.

Biodegradation Rates: QSPR models for biodegradation aim to predict the likelihood and rate at which a chemical will be broken down by microorganisms in the environment. nih.gov These models often classify compounds as readily biodegradable or not. The models are built by correlating molecular descriptors from a large set of compounds with their experimentally determined biodegradation data. For a molecule like (3,4,5-Trichlorophenoxy)acetic acid, relevant descriptors would include:

Topological descriptors: These describe the connectivity and branching of the molecule.

Quantum-chemical descriptors: These relate to the electronic properties, such as charge distribution and frontier orbital energies, which can influence the molecule's reactivity and susceptibility to enzymatic attack.

Constitutional descriptors: These include simple counts of atoms, bonds, and functional groups. The presence of chlorine atoms and the carboxylic acid group are particularly important.

Sorption Coefficients (Koc): The tendency of a chemical to adsorb to soil organic carbon is quantified by the Koc value. QSPR models for Koc are crucial for predicting whether a compound will be mobile in the soil and potentially leach into groundwater. ijfar.org The most common descriptor used for predicting Koc is the octanol-water partition coefficient (log Kow), which measures a chemical's hydrophobicity. nih.gov For ionizable compounds like (3,4,5-Trichlorophenoxy)acetic acid, the dissociation constant (pKa) is also a critical parameter, as the sorption behavior of the neutral and ionized forms of the molecule can differ significantly. nih.gov

Table 2: Representative Molecular Descriptors Used in QSPR Models for Environmental Fate

Descriptor Type Example Descriptor Relevance to (3,4,5-Trichlorophenoxy)acetic Acid
Lipophilicity log Kow Predicts partitioning into organic matter in soil.
Electronic pKa Determines the ionization state at environmental pH, affecting sorption.
Topological Molecular Connectivity Indices Relates molecular size and shape to potential for microbial degradation.

By inputting the calculated values of these descriptors for (3,4,5-Trichlorophenoxy)acetic acid into a validated QSPR model, it is possible to estimate its biodegradation potential and soil sorption behavior.

Correlation with Ecotoxicological Endpoints and Ecological Impact

QSPR models can also be extended to predict the ecotoxicological effects of chemicals on various organisms, providing a rapid screening tool for assessing ecological risk. These models, often referred to as Quantitative Structure-Activity Relationships (QSARs), correlate molecular descriptors with toxicological endpoints such as the median lethal concentration (LC₅₀) or the median effective concentration (EC₅₀).

For aquatic organisms like Daphnia magna, a common indicator species in ecotoxicology, QSAR models have been developed to predict acute toxicity. researchgate.net These models utilize a range of molecular descriptors to capture the structural features that contribute to a compound's toxicity. For (3,4,5-Trichlorophenoxy)acetic acid, important descriptors would likely include:

Hydrophobicity (log Kow): This influences the compound's ability to cross biological membranes and accumulate in organisms.

Electronic parameters: The presence of electron-withdrawing chlorine atoms can affect the molecule's reactivity and interaction with biological targets.

Steric descriptors: The size and shape of the molecule can determine how well it fits into the active site of an enzyme or receptor.

Table 3: Ecotoxicological QSAR Model Parameters

Endpoint Model Type Key Descriptor Classes Predicted Impact
Acute Toxicity to Daphnia magna (pEC₅₀) Classification/Regression Hydrophobicity, Electronic, Topological Potential for adverse effects on aquatic invertebrates.
Algal Toxicity (EC₅₀) Regression Lipophilicity, Quantum-Chemical Potential to inhibit the growth of primary producers in aquatic ecosystems.

By using such models, a predictive assessment of the ecological impact of (3,4,5-Trichlorophenoxy)acetic acid can be made, helping to prioritize further experimental testing and inform risk assessment frameworks. The accuracy of these predictions is highly dependent on the quality and applicability domain of the QSAR model used.

Future Directions and Emerging Research Avenues for 3,4,5 Trichlorophenoxy Acetic Acid

Integrated Omics Approaches (Genomics, Proteomics, Metabolomics) to Unravel Microbial Degradation Pathways

A fundamental understanding of the microbial degradation of (3,4,5-Trichlorophenoxy)acetic acid is crucial for developing effective bioremediation strategies. frontiersin.org Integrated "omics" approaches—genomics, proteomics, and metabolomics—are powerful tools for elucidating the complex biochemical pathways involved in the breakdown of this and related chlorophenoxy herbicides. mdpi.comresearchgate.net By studying the genetic makeup, protein expression, and metabolic byproducts of microbial communities, researchers can identify the key enzymes and genes responsible for detoxification. mdpi.comnih.gov

Recent studies on analogous compounds like 2,4-D and 2,4,5-T have demonstrated the power of these approaches. For instance, research on bacterial communities from contaminated soils has correlated degradation kinetics with shifts in microbial community structure, identifying key players like Bordetella petrii and Sphingomonas histidinilytica. frontiersin.org Genomics and transcriptomics can reveal the specific genes that are upregulated in the presence of the contaminant, while proteomics can identify the expressed enzymes directly involved in the degradation process. researchgate.netmdpi.com Metabolomics helps in identifying the intermediate and final products of the degradation pathway, providing a complete picture of the metabolic fate of the compound. mdpi.comresearchgate.net This integrated approach allows for the reconstruction of complete degradation pathways, which is essential for optimizing bioremediation processes. nih.gov

Table 1: Key Microbial Genera and Enzymes in Chlorophenoxy Herbicide Degradation

Microbial GenusKey Enzyme/GeneDegradation RoleReference
BurkholderiatfdAInitial cleavage of the ether linkage ethz.ch
DehalobacterReductive dehalogenasesAnaerobic dechlorination researchgate.net
Pseudomonas-Degradation of intermediate catechols wikipedia.org
Sphingomonas-Degradation of 2,4-D and 2,4,5-T frontiersin.org
Rhodococcus-Bioaugmentation and removal of intermediates mdpi.com

Innovations in Bioremediation Technologies for Complex Environmental Contamination Scenarios

Building on the insights gained from omics studies, researchers are developing innovative bioremediation technologies to tackle contamination with (3,4,5-Trichlorophenoxy)acetic acid and other persistent organic pollutants (POPs) in complex environmental matrices. researchgate.netresearchgate.net Traditional bioremediation approaches often face challenges in the field due to factors like contaminant bioavailability, co-contamination, and harsh environmental conditions. nih.gov

Emerging strategies focus on enhancing the efficiency and robustness of bioremediation. Bioaugmentation, the introduction of specialized microorganisms with known degradative capabilities, is a promising approach. frontiersin.orgnih.gov Another technique is biostimulation, which involves modifying the environment to stimulate the activity of indigenous microorganisms capable of degrading the target compound. researchgate.net The use of fungal systems, or myco-remediation, is also gaining attention due to the powerful and non-specific enzymatic machinery of fungi, which can break down a wide range of recalcitrant compounds. nih.govnih.govnih.gov

Furthermore, the development of biofilm reactors, where microorganisms are immobilized on a support material, offers a more controlled and efficient way to treat contaminated water. conicet.gov.ar Advances in genetic engineering and nanotechnology are also being explored to enhance the efficacy of these bioremediation techniques, making soil and water decontamination more effective and environmentally friendly. researchgate.net

Table 2: Comparison of Innovative Bioremediation Technologies

TechnologyPrincipleAdvantagesChallengesReference
BioaugmentationIntroduction of specialized microbes.High degradation rates for specific compounds.Survival and activity of introduced microbes in the field. nih.gov
BiostimulationStimulation of indigenous microbes.Cost-effective and utilizes native microbial potential.Effectiveness depends on the presence of suitable indigenous microbes. researchgate.net
Myco-remediationUse of fungi for degradation.Broad-spectrum degradation capabilities.Slower process compared to bacterial remediation. nih.govnih.gov
Biofilm ReactorsImmobilized microbial communities.High efficiency and control over the process.Primarily applicable to contaminated water. conicet.gov.ar

Development of Advanced Predictive Models for Long-Term Environmental Fate and Ecological Risk Assessment

Predicting the long-term environmental fate and ecological risks of (3,4,5-Trichlorophenoxy)acetic acid is essential for effective environmental management and regulation. nih.govresearchgate.net Advanced predictive models are being developed to simulate the transport, transformation, and bioaccumulation of this compound in various environmental compartments, including soil, water, and air. whiterose.ac.ukepa.govmdpi.com

These models integrate data on the physicochemical properties of the compound, environmental conditions, and biological processes to forecast its persistence and potential for exposure to non-target organisms. service.gov.ukresearchgate.netborenv.net For instance, models like the Pesticide in Water Calculator (PWC) and KABAM (Kow (based) Aquatic BioAccumulation Model) are used to estimate pesticide concentrations in water bodies and their potential for bioaccumulation in aquatic food webs. epa.gov

The development of these models is increasingly reliant on data from long-term field studies that monitor the degradation and movement of related herbicides over extended periods. acs.orgoregonstate.edu The goal is to create more accurate and reliable models that can be used for site-specific risk assessments and to guide remediation efforts. nih.govresearchgate.net These advanced models will help in understanding the complex interactions between the chemical and the ecosystem, ultimately leading to better protection of environmental and human health. nih.govresearchgate.net

Table 3: Types of Predictive Models for Environmental Risk Assessment

Model TypeFocusKey InputsKey OutputsReference
Fate and Transport ModelsMovement and degradation in the environment.Physicochemical properties, environmental conditions.Concentrations in soil, water, and air over time. epa.govmdpi.com
Bioaccumulation ModelsUptake and accumulation in organisms.Hydrophobicity, food web structure.Contaminant levels in different trophic levels. epa.govnih.gov
Ecological Risk ModelsPotential adverse effects on ecosystems.Exposure concentrations, toxicity data.Risk quotients, probability of adverse effects. nih.govresearchgate.net

Exploration of Structure-Function Relationships for Rational Design of Novel Auxin Analogs with Desired Environmental Profiles

(3,4,5-Trichlorophenoxy)acetic acid is a synthetic auxin, a class of compounds that mimic the action of the natural plant hormone indole-3-acetic acid (IAA). wikipedia.orgnih.gov A significant area of future research involves the exploration of structure-function relationships to rationally design novel auxin analogs with high efficacy as herbicides but with improved environmental profiles, such as reduced persistence and toxicity. acs.orgresearchgate.netresearchgate.net

By understanding how the chemical structure of an auxin analog relates to its biological activity and its susceptibility to degradation, scientists can design new molecules that are more readily broken down in the environment. researchgate.netnih.gov This involves studying the interaction of these compounds with their target receptors in plants, such as the TIR1/AFB proteins, as well as their interaction with microbial degradative enzymes. nih.govacs.orgnih.gov

Recent advances in chemical biology and molecular modeling have enabled the in silico screening and design of new compounds. acs.orgresearchgate.net For example, researchers have successfully designed auxin antagonists and agonists by modifying the structure of IAA to alter its binding to the receptor complex. acs.orgnih.gov The aim is to create a new generation of herbicides that are effective at controlling weeds while minimizing their impact on the environment. researchgate.netmdpi.com

Table 4: Key Structural Features and Their Influence on Auxin Analogs

Structural FeatureInfluence on ActivityInfluence on Environmental ProfileReference
Halogenation PatternAffects binding to auxin receptors and herbicidal activity.Influences persistence and susceptibility to microbial degradation. researchgate.net
Side Chain StructureDetermines the mode of action (agonist vs. antagonist).Can be modified to enhance biodegradability. acs.orgnih.gov
Aromatic Ring SubstituentsModulates binding affinity and specificity to receptors.Can be altered to reduce toxicity to non-target organisms. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What safety protocols should be implemented when handling (2,4,5-trichlorophenoxy)acetic acid in laboratory settings?

  • Methodological Answer :

  • PPE and Training : Use nitrile gloves, lab coats, and chemical-resistant goggles. Ensure personnel are trained in handling chlorinated phenoxy compounds and emergency procedures .
  • Storage : Store in tightly sealed containers in cool (<25°C), well-ventilated areas. Avoid compatibility issues with oxidizing agents (e.g., peroxides) and strong bases (e.g., NaOH) .
  • Emergency Measures : Install eyewash stations and emergency showers. For skin contact, wash immediately with soap and water; for inhalation, move to fresh air and monitor for respiratory distress .

Q. What analytical methods are recommended for quantifying (2,4,5-trichlorophenoxy)acetic acid in environmental matrices?

  • Methodological Answer :

  • Extraction : Use solid-phase extraction (SPE) with C18 cartridges for water samples. For soil/sediment, employ Soxhlet extraction with dichloromethane .
  • Detection : High-performance liquid chromatography (HPLC) with UV detection at 280 nm provides sensitivity for low concentrations (detection limit: ~0.1 µg/L). Gas chromatography (GC) with electron capture detection (ECD) is suitable for volatile derivatives .
  • Validation : Include matrix spikes and internal standards (e.g., 2,4-D-d3) to account for recovery variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity data for (2,4,5-trichlorophenoxy)acetic acid across in vivo studies?

  • Methodological Answer :

  • Contaminant Analysis : Verify the presence of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a common contaminant in 2,4,5-T synthesis, which confounds carcinogenicity results. Use GC-MS to quantify TCDD levels in test batches .
  • Dose-Response Modeling : Apply benchmark dose (BMD) frameworks to differentiate threshold effects in thyroid tumors (observed in rodents) from linear no-threshold assumptions .
  • Epigenetic Studies : Investigate DNA methylation changes in exposed models to identify non-genotoxic carcinogenic pathways .

Q. What methodological challenges exist in designing microbial degradation studies for (2,4,5-trichlorophenoxy)acetic acid?

  • Methodological Answer :

  • Microbial Consortia : Unlike 2,4-D-degrading Cupriavidus spp., 2,4,5-T degradation requires plasmid-assisted molecular breeding to engineer mixed cultures. Monitor plasmid stability via PCR targeting tfd genes .
  • Co-Metabolism : Supplement cultures with glucose or succinate to enhance degradation rates, as 2,4,5-T alone does not sustain microbial growth .
  • Metabolite Tracking : Use LC-QTOF-MS to identify intermediates (e.g., 2,4,5-trichlorophenol) and assess pathway completeness .

Q. How can researchers optimize experimental designs to assess long-term environmental persistence of (2,4,5-trichlorophenoxy)acetic acid?

  • Methodological Answer :

  • Field Monitoring : Deploy passive samplers (e.g., POCIS) in aquatic systems to capture seasonal variability. Correlate with soil half-life studies under varying pH (4–9) and organic matter content .
  • Photodegradation : Simulate UV exposure using xenon-arc lamps (λ > 290 nm) to quantify degradation products. Note that chloroacetic acid derivatives dominate in aerobic conditions .
  • Regulatory Compliance : Align with EPA STORET codes (e.g., 39740 for water samples) and disposal protocols under 40 CFR Part 261 .

Data Contradiction Analysis

Q. Why do studies report conflicting evidence on the reproductive toxicity of (2,4,5-trichlorophenoxy)acetic acid?

  • Methodological Answer :

  • Species Sensitivity : Rodent models (e.g., rats) show no reproductive effects at ≤50 mg/kg/day, while amphibian studies (e.g., Xenopus) report developmental abnormalities. Standardize test species and exposure windows .
  • Endocrine Disruption Assays : Use ER/AR receptor-binding assays to differentiate direct hormonal effects from secondary toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.